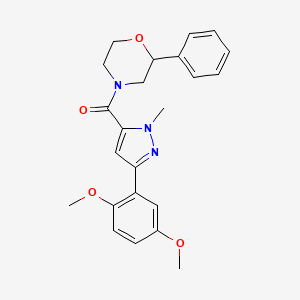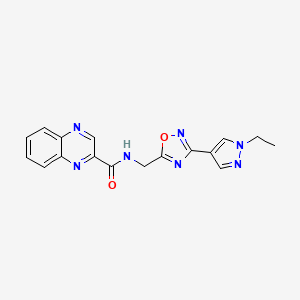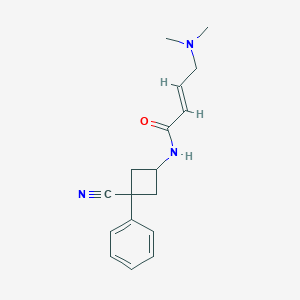
(E)-N-(3-Cyano-3-phenylcyclobutyl)-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-Cyano-3-phenylcyclobutyl)-4-(dimethylamino)but-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of (E)-N-(3-Cyano-3-phenylcyclobutyl)-4-(dimethylamino)but-2-enamide is not fully understood. However, research has shown that it can interact with various proteins and enzymes in the body, leading to its anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway. Additionally, it has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N-(3-Cyano-3-phenylcyclobutyl)-4-(dimethylamino)but-2-enamide is its potential as a multi-targeted drug, with its ability to interact with various proteins and enzymes in the body. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
For (E)-N-(3-Cyano-3-phenylcyclobutyl)-4-(dimethylamino)but-2-enamide include further studies to elucidate its mechanism of action and optimize its use in lab experiments. Additionally, it has potential applications in treating various diseases such as cancer, inflammation, and neurodegenerative diseases, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis method of (E)-N-(3-Cyano-3-phenylcyclobutyl)-4-(dimethylamino)but-2-enamide involves the reaction of 3-cyano-3-phenylcyclobutanone with dimethylamine and ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions to obtain the final compound.
Scientific Research Applications
(E)-N-(3-Cyano-3-phenylcyclobutyl)-4-(dimethylamino)but-2-enamide has shown potential applications in various research fields. It has been studied for its anti-cancer properties, with research showing that it can induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, with research showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, with research showing that it can protect neurons from oxidative stress.
properties
IUPAC Name |
(E)-N-(3-cyano-3-phenylcyclobutyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-20(2)10-6-9-16(21)19-15-11-17(12-15,13-18)14-7-4-3-5-8-14/h3-9,15H,10-12H2,1-2H3,(H,19,21)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGOQKURNVIGES-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)(C#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)(C#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

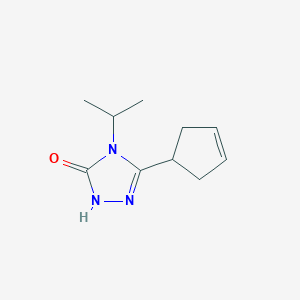

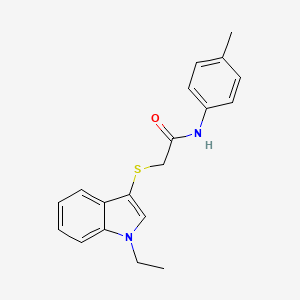
![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
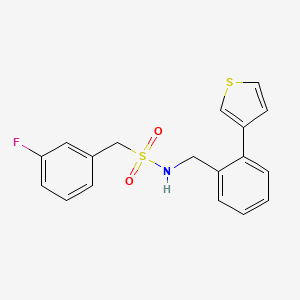
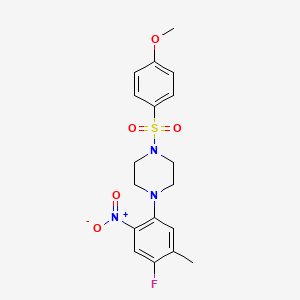
![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)
